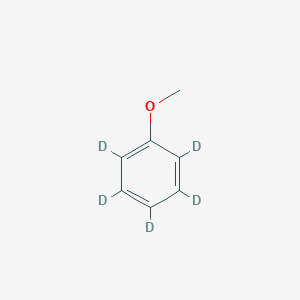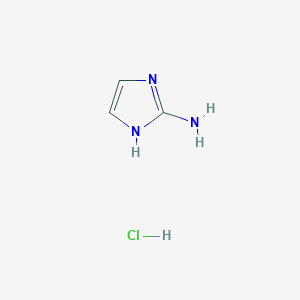
4,4,4-trideuteriobutanoic acid
Übersicht
Beschreibung
4,4,4-trideuteriobutanoic acid, also known as butanoic-4,4,4-d3 acid, is a deuterated form of butyric acid. It is a short-chain fatty acid with the molecular formula CD3CH2CH2CO2H. The compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Wirkmechanismus
Target of Action
Butyric acid-4,4,4-d3, also known as Butanoic-4,4,4-d3 acid, is a derivative of butyric acid . The primary targets of butyric acid and its derivatives are the cells in the gut, where it is synthesized by bacterial fermentation of dietary fibers . It performs most of its functions in the gut, but it can also enter the portal vein and interact with various organs .
Mode of Action
Butyric acid-4,4,4-d3 interacts with its targets in a similar way to butyric acid. It exhibits a broad range of pharmacological activities, including acting as a microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant
Biochemical Pathways
Butyric acid-4,4,4-d3 is involved in several biochemical pathways. According to the KEGG database, butyric acid is involved in butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption . It is likely that Butyric acid-4,4,4-d3 is involved in similar pathways due to its structural similarity to butyric acid.
Pharmacokinetics
It is known that butyric acid, from which butyric acid-4,4,4-d3 is derived, is synthesized in the gut and can enter the portal vein to interact with various organs . This suggests that Butyric acid-4,4,4-d3 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Butyric acid has been shown to have a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation . It is likely that Butyric acid-4,4,4-d3 has similar effects due to its structural similarity to butyric acid.
Action Environment
The action, efficacy, and stability of Butyric acid-4,4,4-d3 are likely influenced by environmental factors. For example, the concentration of Butyric acid-4,4,4-d3 and the specific conditions in the gut environment may affect its action
Biochemische Analyse
Biochemical Properties
Butyric acid-4,4,4-d3 plays a significant role in various biochemical reactions. It is involved in the fermentation process carried out by certain bacteria, such as Clostridium tyrobutyricum . This compound interacts with enzymes like butyryl-CoA dehydrogenase, which catalyzes the conversion of butyryl-CoA to crotonyl-CoA. Additionally, butyric acid-4,4,4-d3 can influence the activity of histone deacetylases (HDACs), leading to changes in gene expression. These interactions highlight the compound’s importance in both metabolic and regulatory pathways.
Cellular Effects
Butyric acid-4,4,4-d3 has notable effects on various cell types and cellular processes. It has been shown to promote the expansion of regulatory T cells (Tregs) by influencing the expression of Th1-associated factors . This compound also affects cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses. Furthermore, butyric acid-4,4,4-d3 can alter cellular metabolism by modulating the levels of short-chain fatty acids (SCFAs) and their derivatives.
Dosage Effects in Animal Models
The effects of butyric acid-4,4,4-d3 vary with different dosages in animal models. At low doses, the compound can promote beneficial effects, such as enhancing gut health and modulating immune responses . At high doses, butyric acid-4,4,4-d3 can exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. These dosage-dependent effects are important for determining the safe and effective use of the compound in therapeutic settings.
Metabolic Pathways
Butyric acid-4,4,4-d3 is involved in several metabolic pathways. It is a key intermediate in the fermentation process carried out by anaerobic bacteria, where it is converted to butyryl-CoA and subsequently to butyrate . This compound also interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular energy balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,4-trideuteriobutanoic acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas (D2) in the presence of a catalyst. Another method includes the use of deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) to reduce butyric acid derivatives .
Industrial Production Methods
Industrial production of butyric acid-4,4,4-d3 typically involves the fermentation of biomass using microorganisms such as Clostridium tyrobutyricum. The fermentation process can be optimized by using deuterated water (D2O) in the culture medium, which results in the incorporation of deuterium into the butyric acid produced .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-trideuteriobutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic group can be oxidized to form butyric anhydride or butyryl chloride.
Reduction: The carboxylic group can be reduced to butanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms in the carboxylic group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Thionyl chloride (SOCl2) is often used to convert the carboxylic group to an acyl chloride.
Major Products Formed
Oxidation: Butyric anhydride, butyryl chloride.
Reduction: Butanol.
Substitution: Butyryl chloride.
Wissenschaftliche Forschungsanwendungen
4,4,4-trideuteriobutanoic acid is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in studies of fatty acid metabolism and microbial fermentation processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyric acid: The non-deuterated form of butyric acid.
Propionic acid-d6: Another deuterated short-chain fatty acid.
Isovaleric acid-d9: A deuterated branched-chain fatty acid.
Uniqueness
4,4,4-trideuteriobutanoic acid is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry and NMR spectroscopy, offering advantages over non-deuterated analogs .
Eigenschaften
IUPAC Name |
4,4,4-trideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480869 | |
| Record name | Butyric acid-4,4,4-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36789-14-7 | |
| Record name | Butyric acid-4,4,4-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36789-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)




![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)







